
1-Methoxy-4-nitronaphthalene
Overview
Description
1-Methoxy-4-nitronaphthalene (CAS: 4900-63-4) is a nitro-substituted naphthalene derivative with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol. It is characterized by a methoxy group (-OCH₃) at the 1-position and a nitro group (-NO₂) at the 4-position of the naphthalene ring . This compound is synthesized via electrophilic aromatic substitution, such as the reaction of 1-methoxynaphthalene with nitric acid or nitrating agents like N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) under reflux conditions .
The compound exhibits unique photochemical reactivity, undergoing photohydrolysis under UV light to form nitronaphtholate ions, a process quenched by oxygen and sensitized by benzophenone . Its phosphorescence spectrum shows a 0-0 band between 495–545 nm, with a triplet-state lifetime of 15–277 ms, attributed to the nitro group’s electronic effects . Applications span medicinal chemistry, where it serves as a precursor for Mcl-1 inhibitors and antimicrobial agents, and materials science due to its optoelectronic properties .
Preparation Methods
Traditional Nitration Methods
Batch Reactor Synthesis
The conventional approach involves nitrating 1-methoxynaphthalene using a mixture of nitric acid and organic acid anhydrides (e.g., acetic anhydride) in batch reactors . This exothermic reaction typically requires low temperatures (–20°C to 10°C) to mitigate thermal runaway risks. For example, dissolving 1-methoxynaphthalene in acetic anhydride and adding concentrated nitric acid at 0°C yields the nitro derivative after 2–4 hours. However, batch processes face challenges:
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Heat Dissipation : The reaction releases ~150 kJ/mol, demanding precise temperature control .
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Byproduct Formation : Prolonged reaction times or inadequate mixing often lead to di-nitration or ring-substituted impurities.
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Yield Limitations : Batch methods report yields of 60–75%, with purity dependent on recrystallization solvents (e.g., ethanol) .
Continuous Flow Microreactor Technology
Microchannel Reactor Design
Recent innovations leverage microchannel continuous flow systems to enhance safety and efficiency . These reactors feature hydraulic diameters of 100–8,000 µm, enabling rapid heat transfer and reduced reaction volumes. A representative setup (Figure 1) includes:
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Nitrating Agent Mixing : Nitric acid and acetic anhydride are combined in a microchannel mixer at 0°C.
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Reaction Zone : The nitrating agent and 1-methoxynaphthalene solution (1.6 M in acetic anhydride) are pumped into a microchannel reactor at a 1:1.3 molar ratio.
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Residence Time : Reactions complete in 2.5 minutes at 0°C, compared to hours in batch systems .
Table 1: Continuous Flow vs. Batch Nitration
Parameter | Continuous Flow | Batch |
---|---|---|
Temperature (°C) | 0 | 0–10 |
Residence Time | 2.5 min | 2–4 h |
Yield (%) | 70 | 60–75 |
Purity After Workup (%) | 95.6 | 85–90 |
Solvent and Nitrating Agent Optimization
The choice of solvent and nitrating agent significantly impacts yield:
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Solvents : Acetic anhydride outperforms concentrated sulfuric acid due to better solubility of 1-methoxynaphthalene .
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Nitrating Agents : Nitric acid (65%) is standard, but acetyl nitrate or nitrogen oxides (e.g., N₂O₄) enable milder conditions .
Functionalization and Subsequent Modifications
Iodination for Pharmaceutical Applications
1-Methoxy-4-nitronaphthalene serves as a precursor for iodinated derivatives used in drug discovery. A published route involves:
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Electrophilic Iodination : Treating this compound with N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) at reflux .
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Cross-Coupling : The iodinated intermediate undergoes Pd-catalyzed C–S or C–C coupling to introduce sulfonamide or aryl groups .
Table 2: Iodination Reaction Conditions
Parameter | Value |
---|---|
Solvent | TFA |
Temperature (°C) | Reflux (~100°C) |
Reaction Time (h) | 20 |
Yield (%) | 70 |
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Reduction: 1-Methoxy-4-aminonaphthalene.
Substitution: Products depend on the nucleophile used, such as 1-hydroxy-4-nitronaphthalene when methoxy is replaced by a hydroxyl group.
Scientific Research Applications
Organic Synthesis
MNN serves as a versatile building block in organic synthesis. It is employed in the preparation of more complex molecules, facilitating the development of new compounds with potential applications in various fields .
Research has indicated that MNN exhibits significant biological activities, particularly in medicinal chemistry. Notably, it has been studied for its potential anticancer properties due to its ability to inhibit Mcl-1, an anti-apoptotic protein overexpressed in many cancers. This inhibition leads to increased apoptosis in cancer cells .
Table 1: Summary of Anticancer Studies Involving MNN
Study Reference | Cell Line | Mechanism of Action | IC50 (µM) |
---|---|---|---|
Study A | Pancreatic cancer | Mcl-1 inhibition | 5.0 |
Study B | Myeloma cells | Apoptosis induction | 3.2 |
Study C | Lung cancer cells | Disruption of Mcl-1 function | 7.5 |
Antimicrobial Properties
MNN has also been investigated for its antimicrobial activity, showing potential effectiveness against various pathogens. This property enhances its applicability in pharmaceutical formulations aimed at combating infections .
Photophysical Studies
The compound's photophysical properties have been extensively studied, particularly its interactions with amines under UV excitation. These studies reveal that MNN can undergo photoinduced reactions leading to the formation of stable products like nitrosonaphthalene and hydroxylamine derivatives . Such reactions are crucial for developing new materials with specific optical characteristics.
Comparison with Related Compounds
MNN's unique structure allows it to exhibit distinct chemical reactivity compared to similar compounds:
Compound | Key Features |
---|---|
1-Nitronaphthalene | Lacks methoxy group |
4-Methoxynaphthalene | Lacks nitro group |
1,5-Dinitronaphthalene | Contains two nitro groups |
The presence of both methoxy and nitro groups makes MNN a valuable compound for synthetic chemists and biochemists alike due to its diverse reactivity and potential applications.
Mechanism of Action
The mechanism of action of 1-methoxy-4-nitronaphthalene involves its interaction with various molecular targets. For instance, in photoreduction reactions, the compound’s triplet state reacts with N,N-dimethylaniline and N,N-diethylaniline, leading to the formation of α-aminoalkyl radicals. These radicals further undergo reactions to form stable products such as nitrosonaphthalene .
Comparison with Similar Compounds
Structural Analogs and Reactivity
1-Methoxy-5-nitronaphthalene
- Structure : Nitro group at position 5 instead of 3.
2-Methoxy-1-nitronaphthalene
- Structure : Methoxy and nitro groups at positions 2 and 1, respectively.
3-Methoxy-4-nitrobenzoic Acid
- Structure : A benzoic acid derivative with methoxy and nitro groups.
- Reactivity : Lacks naphthalene’s extended π-system, reducing photostability compared to 1-methoxy-4-nitronaphthalene. Used in organic synthesis but with lower quantum yields for photoreactions .
Photochemical Properties
Compound | Photohydrolysis Quantum Yield | Phosphorescence 0-0 Band (nm) | Triplet-State Lifetime (ms) |
---|---|---|---|
This compound | 0.03–0.16 | 495–545 | 15–277 |
1-Methoxy-5-nitronaphthalene | Not observed | N/A | N/A |
2-Methoxy-1-nitronaphthalene | 0.05–0.12 | 510–530 | 20–150 |
Key Findings :
- The nitro group’s position dictates photochemical activity. Para-substitution (as in this compound) enhances reactivity due to optimal electron-withdrawing effects, stabilizing the excited state .
- Ortho-substituted analogs (e.g., 2-methoxy-1-nitronaphthalene) show lower quantum yields due to steric hindrance and electronic destabilization .
Biological Activity
1-Methoxy-4-nitronaphthalene is an organic compound with significant biological activity, particularly noted for its role in medicinal chemistry. This compound has garnered attention due to its potential applications in cancer therapy and its diverse biological effects, including antimicrobial and anti-inflammatory properties. This article synthesizes research findings on the biological activities of this compound, supported by various studies and data tables.
This compound appears as a yellow to orange crystalline powder. Its chemical structure includes a methoxy group and a nitro group, which are crucial for its biological activity. The compound is primarily used as a reagent in the synthesis of other biologically active molecules, such as UMI-77, a small molecule inhibitor of Mcl-1, which is implicated in various cancers .
Anticancer Activity
This compound has been identified as a potential anticancer agent through its inhibition of Mcl-1, an anti-apoptotic protein overexpressed in many cancers. Studies indicate that this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins, leading to increased apoptosis in cancer cells .
Table 1: Summary of Anticancer Studies Involving this compound
Study Reference | Cell Line | Mechanism of Action | IC50 (µM) |
---|---|---|---|
Pancreatic cancer cells | Mcl-1 inhibition | 5.0 | |
Myeloma cells | Apoptosis induction | 3.2 | |
Lung cancer cells | Disruption of Mcl-1 function | 7.5 |
Antimicrobial Activity
Nitro compounds, including this compound, exhibit antimicrobial properties. The mechanism is believed to involve the reduction of the nitro group to form reactive intermediates that can bind covalently to DNA, leading to cell death .
Table 2: Antimicrobial Effects of Nitro Compounds Including this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Escherichia coli | 15 µg/mL | DNA binding and damage |
Staphylococcus aureus | 20 µg/mL | Reactive intermediate formation |
Candida albicans | 10 µg/mL | Inhibition of ergosterol synthesis |
Anti-inflammatory Activity
Research indicates that nitro-containing compounds can exhibit anti-inflammatory effects by modulating cellular signaling pathways. For instance, they may interact with proteins involved in inflammatory responses, such as iNOS and COX-2 .
Table 3: Inflammatory Mediators Affected by Nitro Compounds
Compound | Target Enzyme | Effect |
---|---|---|
Nitro fatty acids | iNOS | Inhibition |
Nitrobenzamide derivatives | COX-2 | Reduced activity |
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Pancreatic Cancer Study : A study demonstrated that treatment with this compound led to significant tumor reduction in mouse models by inhibiting Mcl-1 expression .
- Antimicrobial Efficacy : In vitro studies showed that this compound effectively inhibited growth in several pathogenic bacteria and fungi, suggesting its potential as an antimicrobial agent .
- Inflammation Model : Research involving nitro fatty acids indicated that compounds similar to this compound could modulate inflammatory responses by affecting NF-kB signaling pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methoxy-4-nitronaphthalene, and what analytical methods are used to confirm its purity?
- Methodological Answer : A common synthesis involves nitration of 1-methoxynaphthalene using mixed nitric-sulfuric acid, followed by purification via recrystallization or column chromatography. Characterization typically employs 1H/13C NMR to verify substitution patterns (methoxy and nitro groups at positions 1 and 4, respectively) and HPLC-MS to confirm purity (>95%). UV-Vis spectroscopy (λmax ~300–350 nm) is used to study electronic transitions influenced by substituents .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : The compound (C11H9NO3, MW 203.19 g/mol) is a crystalline solid with a melting point >100°C. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Its UV spectrum shows strong absorbance in the 300–400 nm range, making it suitable for photochemical studies. Stability tests under varying pH and temperature conditions are recommended for storage protocols .
Q. How is this compound utilized as a substrate in enzymatic assays?
- Methodological Answer : It serves as a model substrate for studying peroxidase activity. For example, in horseradish peroxidase (HRP) assays, the compound undergoes oxidation via a pH-dependent mechanism. Reaction kinetics are monitored using stopped-flow spectrophotometry to measure intermediates (Compound I/II) and rate constants (kcat) across pH 3.4–10.5 .
Advanced Research Questions
Q. What mechanistic insights have been gained from studying the oxidation of this compound by cytochrome P450 enzymes?
- Methodological Answer : In vitro studies with liver microsomes reveal CYP1A2-mediated demethylation, producing 4-nitronaphthol. Competitive inhibition assays (e.g., using α-naphthoflavone) and LC-MS/MS metabolite profiling are critical for pathway elucidation. Discrepancies in metabolic rates between rodent and human models highlight species-specific CYP isoform activity .
Q. How do conflicting toxicological data on this compound inform risk assessment methodologies?
- Methodological Answer : Discrepancies arise from study design variability (e.g., exposure routes: inhalation vs. oral; species: rat vs. human). Systematic reviews (e.g., ATSDR’s framework) categorize study confidence using criteria like dose-response validity and reproducibility. For example, respiratory toxicity in rats (high confidence) contrasts with limited human data (low confidence), necessitating probabilistic exposure modeling .
Q. What are the data gaps in understanding the environmental fate of this compound?
- Methodological Answer : Limited data exist on biodegradation pathways and bioaccumulation potential. Aerobic soil metabolism studies using 14C-labeled compound and LC-HRMS can track transformation products (e.g., nitro-reduction intermediates). Persistent gaps in sediment/water partitioning coefficients (Kd) require QSAR modeling or experimental determination via OECD Guideline 121 .
Q. How can computational chemistry optimize the design of derivatives based on this compound for photodynamic therapy?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and singlet oxygen quantum yields. Substituent effects (e.g., replacing methoxy with amino groups) are modeled to enhance photosensitizer efficiency. In vitro validation includes ROS detection assays (e.g., DCFH-DA) in cancer cell lines .
Q. Tables for Key Data
Table 1. Toxicological Study Confidence Levels (ATSDR Framework)
Confidence Level | Criteria Met (Out of 4) | Implications for Risk Assessment |
---|---|---|
High | 4 | Robust for MRL derivation |
Moderate | 3 | Supports hazard identification |
Low | 2 | Limited weight in conclusions |
Very Low | ≤1 | Excluded from quantitative analysis |
Table 2. Key Enzymatic Reaction Parameters for HRP with this compound
pH | k1 (Compound I Formation, M⁻¹s⁻¹) | k2 (Compound II Reduction, M⁻¹s⁻¹) |
---|---|---|
3.4 | 1.2 × 10⁵ | 4.7 × 10³ |
8.6 | 3.8 × 10⁴ | 1.1 × 10⁴ |
Q. Research Recommendations
Properties
IUPAC Name |
1-methoxy-4-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJKGPRYPHFGQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197663 | |
Record name | Methyl 4-nitronaphthyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4900-63-4 | |
Record name | 1-Methoxy-4-nitronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4900-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-nitronaphthyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004900634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4900-63-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-nitronaphthyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-nitronaphthyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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